2-(pyridin-2-yl)-1H-indole-3-carbaldehyde
Overview
Description
The compound “2-(pyridin-2-yl)-1H-indole-3-carbaldehyde” is likely a heterocyclic organic compound due to the presence of the pyridin-2-yl and indole moieties . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, have been synthesized for biological studies . Another study mentions a catalyst-free synthesis of N-pyridin-2-yl carbamates .Scientific Research Applications
Atom Transfer Radical Polymerization
This compound has been used in conjunction with copper(I) bromides and alkyl bromides in atom transfer radical polymerization, showing the versatility of 2-pyridinecarbaldehyde imines. These ligands are simple to prepare and offer a range of versatility regarding electron donating and withdrawing capability, producing soluble Cu(I) species and homogeneous reactions (Haddleton et al., 1997).
Synthesis of α-Carboline Derivatives
2-Amidinylindole-3-carbaldehydes have served as key starting materials for the preparation of α-carboline derivatives, demonstrating the compound's role in synthesizing complex heterocyclic structures with varied substitution patterns (Erba et al., 2000).
Catalyst Development
The compound has been foundational in synthesizing palladacycles with indole cores. These novel catalysts have shown efficiency in Suzuki–Miyaura coupling and allylation of aldehydes, highlighting its utility in catalysis and synthetic chemistry applications (Singh et al., 2017).
Semicarbazato Complexes Synthesis
Its condensation with semicarbazide hydrochloride yields Schiff bases, which, when reacted with tungsten oxotetrachloride, form complexes characterized by their unique bonding modes and spectral properties. This application underscores its role in the preparation of metal complexes with potential catalytic and material science applications (Kanoongo et al., 1990).
Indolizine-1-carbaldehydes Synthesis
An efficient and one-step synthesis of indolizine-1-carbaldehydes from phenylpropiolaldehyde and pyridinium ylides was developed, showcasing the compound's utility in creating functionalized indolizines through simple operations under mild conditions (Gao et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pyridin-2-yl-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-9-11-10-5-1-2-6-12(10)16-14(11)13-7-3-4-8-15-13/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJZBEOQXCOMDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390657 | |
Record name | 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-2-yl)-1H-indole-3-carbaldehyde | |
CAS RN |
5691-08-7 | |
Record name | 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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